molecular formula C13H9Cl2NO3 B14145531 3,5-Dichloro-2-(pyridin-3-ylmethoxy)benzoic acid CAS No. 926230-40-2

3,5-Dichloro-2-(pyridin-3-ylmethoxy)benzoic acid

Cat. No.: B14145531
CAS No.: 926230-40-2
M. Wt: 298.12 g/mol
InChI Key: NQXVHKGRGJRIIC-UHFFFAOYSA-N
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Description

3,5-Dichloro-2-(pyridin-3-ylmethoxy)benzoic acid is an organic compound with the molecular formula C13H9Cl2NO3. It is characterized by the presence of two chlorine atoms, a pyridine ring, and a benzoic acid moiety.

Preparation Methods

The synthesis of 3,5-Dichloro-2-(pyridin-3-ylmethoxy)benzoic acid typically involves the reaction of 3,5-dichlorobenzoic acid with pyridin-3-ylmethanol under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, leading to the formation of the desired product .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

3,5-Dichloro-2-(pyridin-3-ylmethoxy)benzoic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

3,5-Dichloro-2-(pyridin-3-ylmethoxy)benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,5-Dichloro-2-(pyridin-3-ylmethoxy)benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

3,5-Dichloro-2-(pyridin-3-ylmethoxy)benzoic acid can be compared with similar compounds such as:

    3,5-Dichlorobenzoic acid: Lacks the pyridine ring, resulting in different chemical and biological properties.

    2-(Pyridin-3-ylmethoxy)benzoic acid: Lacks the chlorine atoms, which can affect its reactivity and applications.

    3,5-Dichloro-2-methoxybenzoic acid: Lacks the pyridine ring, leading to different uses and effects.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

926230-40-2

Molecular Formula

C13H9Cl2NO3

Molecular Weight

298.12 g/mol

IUPAC Name

3,5-dichloro-2-(pyridin-3-ylmethoxy)benzoic acid

InChI

InChI=1S/C13H9Cl2NO3/c14-9-4-10(13(17)18)12(11(15)5-9)19-7-8-2-1-3-16-6-8/h1-6H,7H2,(H,17,18)

InChI Key

NQXVHKGRGJRIIC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)COC2=C(C=C(C=C2Cl)Cl)C(=O)O

Origin of Product

United States

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